![molecular formula C22H26N4O7S2 B2756174 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 721406-33-3](/img/structure/B2756174.png)
2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid” is a complex organic molecule. It has a molecular weight of 522.59 . The molecule contains several functional groups including morpholine rings, a sulfonyl group, a carbamoyl group, a sulfanyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The morpholine rings provide a cyclic structure, the sulfonyl group contributes to the polarity of the molecule, the carbamoyl group can participate in hydrogen bonding, and the sulfanyl and carboxylic acid groups can undergo various chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification and amide formation reactions. The sulfonyl group can undergo substitution reactions, and the morpholine rings can act as nucleophiles in various reactions .Scientific Research Applications
Sulfenylation Applications
- 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methylsulfanyl]pyridine-3-carboxylic acid and related compounds have been used in the sulfenylation of pyrroles and indoles. This process allows for the synthesis of mono and disubstituted pyrroles and indoles, contributing to the field of heterocyclic chemistry (Gilow, Brown, Copeland, & Kelly, 1991).
Catalytic Applications
- Compounds with similar structures have been utilized as catalysts in the synthesis of various organic compounds. For instance, their role in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under green conditions demonstrates their potential in sustainable chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Hydrogen Bonding Studies
- The compound's related morpholine derivatives have been studied for their hydrogen bonding capabilities in proton-transfer compounds. This research is significant for understanding molecular interactions in various chemical processes (Smith, Wermuth, & Sagatys, 2011).
Synthesis and Photophysical Evaluation
- Analogous compounds have been synthesized and evaluated for their photophysical properties. These studies contribute to the development of new fluorophores with potential applications in bioimaging and sensors (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Antibiotic Activity Modulation
- Compounds with morpholine structures have been investigated for their potential to modulate antibiotic activity against multidrug-resistant strains. This research is crucial in the fight against antibiotic resistance (Oliveira et al., 2015).
Electrophosphorescent Light-Emitting Devices
- Derivatives of these compounds have been evaluated as hosts in blue-green organic light-emitting devices. Their use in such devices indicates potential applications in the field of optoelectronics (Kim et al., 2011).
properties
IUPAC Name |
2-[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S2/c27-20(15-34-21-17(22(28)29)2-1-5-23-21)24-18-14-16(35(30,31)26-8-12-33-13-9-26)3-4-19(18)25-6-10-32-11-7-25/h1-5,14H,6-13,15H2,(H,24,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNOLHDYUJMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CSC4=C(C=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({3-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2756091.png)
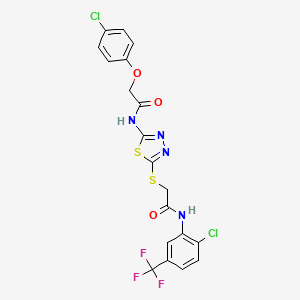
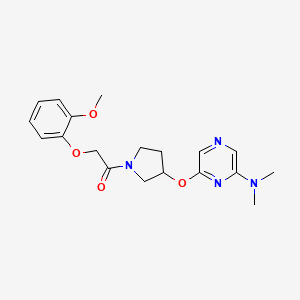
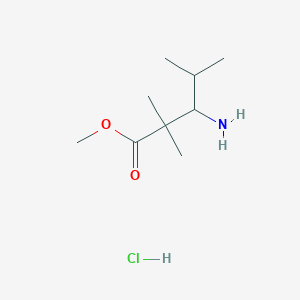

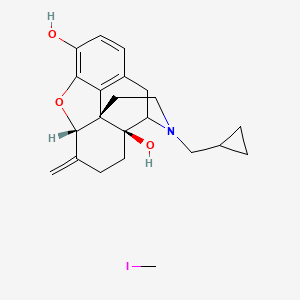

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)
![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)
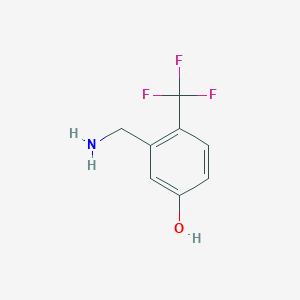
![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)